molecular formula C8H12O3 B14668722 3-(1,3-Dioxan-2-yl)but-2-enal CAS No. 51575-62-3

3-(1,3-Dioxan-2-yl)but-2-enal

Cat. No.: B14668722
CAS No.: 51575-62-3
M. Wt: 156.18 g/mol
InChI Key: FTLIHASVLDZXKO-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)but-2-enal is an organic compound characterized by a dioxane ring fused to a butenal structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(1,3-Dioxan-2-yl)but-2-enal can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride (ZrCl4) and the employment of in situ transacetalization techniques are common .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Pyridine (Py)

    Reduction: NaBH4, LiAlH4

    Substitution: Organolithium (RLi), Grignard reagents (RMgX)

Major Products:

    Oxidation: Carboxylic acids or lactones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(1,3-Dioxan-2-yl)but-2-enal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-yl)but-2-enal involves its interaction with nucleophiles and electrophiles. The compound’s dioxane ring can undergo nucleophilic attack, leading to various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Uniqueness: 3-(1,3-Dioxan-2-yl)but-2-enal is unique due to its fused dioxane and butenal structure, which imparts specific reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

51575-62-3

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-(1,3-dioxan-2-yl)but-2-enal

InChI

InChI=1S/C8H12O3/c1-7(3-4-9)8-10-5-2-6-11-8/h3-4,8H,2,5-6H2,1H3

InChI Key

FTLIHASVLDZXKO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=O)C1OCCCO1

Origin of Product

United States

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